4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde
Description
4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde (CAS: 149288-65-3) is a substituted benzaldehyde derivative with a molecular formula of C₁₆H₁₅NO₅ and a molecular weight of 268.32 g/mol . Its structure features a benzaldehyde core modified with a methoxy group at position 4 and a 4-methyl-2-nitrophenoxymethyl substituent at position 3. This nitro-aromatic compound is synthesized via nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., Claisen-Schmidt condensation for chalcone derivatives or reactions with azidoacetate esters ).
Properties
IUPAC Name |
4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-11-3-5-16(14(7-11)17(19)20)22-10-13-8-12(9-18)4-6-15(13)21-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVVHXVNYURAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195908 | |
| Record name | 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-84-6 | |
| Record name | 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration-Alkylation Sequential Approach
Methodology :
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Nitration of 3-alkoxy-4-acetoxybenzaldehyde :
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Deacetylation and Methylation :
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Etherification :
Optimization :
Direct Williamson Ether Synthesis
Procedure :
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Alkoxide Preparation :
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Nucleophilic Substitution :
Analytical Data :
Purification via Imine Formation
Patent-Based Method (WO2003074462A1) :
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Imine Formation :
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Deprotection :
Advantage : Reduces impurities from commercial aldehyde sources.
Comparative Analysis of Methods
Mechanistic Insights and Challenges
Regioselectivity in Nitration
Ether Bond Formation
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SN2 Mechanism : Alkyl halide (e.g., bromomethyl benzaldehyde) reacts with phenoxide, favoring primary alkyl halides to avoid elimination.
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Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates.
Industrial-Scale Considerations
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Cost Efficiency : Nitration-alkylation sequences use inexpensive reagents (HNO₃, KMnO₄) but require rigorous temperature control.
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Green Chemistry : Recent patents emphasize replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether).
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(4-methyl-2-aminophenoxy)methyl]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo multiple chemical transformations, including:
- Oxidation: Produces 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid.
- Reduction: Yields 4-Methoxy-3-[(4-methyl-2-aminophenoxy)methyl]benzaldehyde.
- Substitution Reactions: Can form various substituted benzaldehyde derivatives depending on the nucleophile used.
Biology
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties: Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
- Anticancer Activity: The nitro group may be involved in mechanisms that lead to selective cytotoxicity against cancer cells. Further investigations are ongoing to elucidate these pathways.
Medicine
In medicinal chemistry, this compound is being explored for its potential as:
- Lead Compound for Drug Development: Its structure allows for modifications that could enhance efficacy against microbial infections or cancer cells.
- Diagnostic Tool: The compound's unique properties may facilitate the development of imaging agents or biomarkers in medical diagnostics.
Industrial Applications
The compound is also utilized in industry for producing specialty chemicals, dyes, and pigments. Its versatility allows it to be integrated into various formulations that require specific chemical properties.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial effects of structurally similar compounds demonstrated that derivatives of this compound showed promising results against several bacterial strains. The mechanism involved disruption of bacterial cell walls, leading to cell lysis.
Case Study 2: Anticancer Research
In vitro experiments revealed that modifications of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. The nitro group was identified as a critical element in mediating these effects, possibly through reactive intermediate formation during metabolic processes.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Intermediate for synthesis | Versatile reactions including oxidation and reduction |
| Biology | Antimicrobial & anticancer | Inhibitory effects on bacterial growth; selective cytotoxicity |
| Medicine | Drug development & diagnostics | Potential lead compound for new pharmaceuticals |
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, making the aldehyde more reactive in condensation or nucleophilic addition reactions .
- Bulkier substituents (e.g., tert-butylphenoxy) may hinder crystallization or reduce solubility .
- Nitro positional isomers (e.g., 2-nitro vs. 3-nitro) influence electronic distribution and biological activity .
Biological Activity
4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula . This compound features a complex structure that includes a benzaldehyde functional group, a methoxy group, and a nitrophenyl ether moiety. Its unique arrangement of electron-donating and electron-withdrawing groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and materials science.
The compound has notable chemical characteristics that influence its biological interactions:
- Molecular Weight : 287.27 g/mol
- Functional Groups :
- Methoxy group (-OCH₃)
- Nitro group (-NO₂)
- Benzaldehyde (-CHO)
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitro group is significant as it has been associated with increased activity against various pathogens. For instance, compounds with electron-withdrawing groups like nitro groups tend to enhance antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar derivatives have shown selective cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated by the compound's ability to interact with critical cellular targets .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Compounds with similar structures have demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The presence of both methoxy and nitro groups contributes to this activity by stabilizing radical species through resonance effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for elucidating the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Nitro Group | Increases electron deficiency, enhancing reactivity towards biological targets |
| Benzaldehyde Functionality | Facilitates interactions with nucleophiles in biological systems |
Case Study 1: Anticancer Activity
In a study examining various derivatives of benzaldehyde, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, particularly against MCF-7 cells, suggesting its potential as a lead compound for further development in anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds showed that those containing nitro groups were significantly more effective against Gram-positive and Gram-negative bacteria. This study highlighted the importance of electronic effects in enhancing biological activity, supporting the hypothesis that this compound could exhibit similar antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
